molecular formula C5H12O5 B15139481 Ribitol-3-13C

Ribitol-3-13C

Cat. No.: B15139481
M. Wt: 153.14 g/mol
InChI Key: HEBKCHPVOIAQTA-ZYHPCEFGSA-N
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Description

Ribitol-3-13C, also known as Adonitol-3-13C, is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the third carbon position of ribitol. Ribitol itself is a crystalline pentose alcohol formed by the reduction of ribose. It is naturally found in the plant Adonis vernalis and in the cell walls of some Gram-positive bacteria in the form of ribitol phosphate .

Chemical Reactions Analysis

Types of Reactions: Ribitol-3-13C undergoes various chemical reactions, including:

    Oxidation: Ribitol can be oxidized to ribose or ribonic acid using oxidizing agents such as nitric acid (HNO3).

    Reduction: Ribitol itself is a product of the reduction of ribose.

    Substitution: Ribitol can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Nitric acid (HNO3) under reflux conditions.

    Reduction: Sodium borohydride (NaBH4) in aqueous or alcoholic solutions.

    Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification.

Major Products:

Scientific Research Applications

Mechanism of Action

Ribitol-3-13C exerts its effects primarily through its incorporation into metabolic pathways. In cancer research, ribitol has been shown to enhance glycolysis and nucleotide biosynthesis, leading to metabolic reprogramming of cancer cells. This involves the modulation of key enzymes and pathways, such as the pentose phosphate pathway and glycolytic enzymes .

Comparison with Similar Compounds

Uniqueness: Ribitol-3-13C is unique due to its specific labeling at the third carbon position, which allows for precise tracking and analysis in metabolic studies. Its role in enhancing glycolysis and nucleotide biosynthesis in cancer cells also sets it apart from other similar compounds .

Properties

Molecular Formula

C5H12O5

Molecular Weight

153.14 g/mol

IUPAC Name

(2S,4R)-(313C)pentane-1,2,3,4,5-pentol

InChI

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5?/i5+1

InChI Key

HEBKCHPVOIAQTA-ZYHPCEFGSA-N

Isomeric SMILES

C([C@H]([13CH]([C@H](CO)O)O)O)O

Canonical SMILES

C(C(C(C(CO)O)O)O)O

Origin of Product

United States

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